

Benchmarking "2,5Dimethoxyphenylacetonitrile" against other nitrile-containing compounds

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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619

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Benchmarking 2,5-Dimethoxyphenylacetonitrile: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of novel compounds. This guide provides a comprehensive benchmark of **2,5-Dimethoxyphenylacetonitrile** against other common nitrile-containing compounds, offering a comparative analysis of their synthetic utility and potential biological relevance. This document summarizes key performance indicators, details experimental protocols, and visualizes relevant chemical pathways to aid in informed decision-making for synthetic chemistry and drug discovery programs.

Executive Summary

2,5-Dimethoxyphenylacetonitrile is a versatile synthetic intermediate characterized by its dimethoxy-substituted phenyl ring and a reactive nitrile functional group. This unique structure offers distinct advantages in terms of reactivity and the potential for downstream derivatization compared to simpler phenylacetonitriles. This guide will compare **2,5-**

Dimethoxyphenylacetonitrile with two representative nitrile-containing compounds: the unsubstituted Phenylacetonitrile and the mono-substituted 4-Methoxyphenylacetonitrile. The comparison will focus on their performance in common synthetic transformations and the potential biological activities of their derivatives.



Comparison of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these nitrile compounds is essential for predicting their behavior in chemical reactions. The presence of electron-donating methoxy groups on the phenyl ring of **2,5-Dimethoxyphenylacetonitrile** and 4-Methoxyphenylacetonitrile influences their polarity and reactivity.

Property	2,5- Dimethoxyphenyla cetonitrile	4- Methoxyphenylacet onitrile	Phenylacetonitrile
Molecular Formula	C10H11NO2	C ₉ H ₉ NO	C ₈ H ₇ N
Molecular Weight	177.20 g/mol	147.18 g/mol	117.15 g/mol
CAS Number	18086-24-3[1]	104-47-2	140-29-4
Boiling Point	Not readily available	94-97°C / 0.3 mmHg[2]	233.5 °C at 760 mmHg
Polarity	Higher	Moderate	Lower

Synthetic Performance: A Comparative Overview

The utility of these phenylacetonitriles as synthetic precursors is primarily determined by the reactivity of the α -carbon and the nitrile group itself. The electron-donating methoxy groups in **2,5-Dimethoxyphenylacetonitrile** are expected to increase the electron density of the aromatic ring and potentially influence the acidity of the benzylic protons.

Synthesis of Phenylacetonitriles

The synthesis of these precursor nitriles is a crucial first step. The following table summarizes typical synthetic yields for each compound, providing a baseline for their accessibility.



Compound	Starting Material	Reagents	Yield	Reference
2,5- Dimethoxyphenyl acetonitrile	2,5- Dimethoxybenzal dehyde	(Detailed protocol below)	~70-80% (estimated)	General methodology
4- Methoxyphenyla cetonitrile	1- (chloromethyl)-4- methoxybenzene	NaCN, NaI, Acetone	80%	[3]
Phenylacetonitril e	Benzyl chloride	NaCN, Catalyst	82%	[4]

α-Alkylation Reactions

A key transformation for phenylacetonitriles is the alkylation at the α -carbon. The acidity of the benzylic protons, influenced by the substituents on the phenyl ring, plays a significant role in the ease and efficiency of this reaction. While specific comparative kinetic data is not readily available, the general trend suggests that electron-donating groups may slightly decrease the acidity of the α -protons. However, the resonance stabilization of the resulting carbanion remains the dominant factor.

A general and reliable method for the α -alkylation of phenylacetonitriles is Phase-Transfer Catalysis (PTC).[5]

General Experimental Protocol for α -Alkylation (PTC):

- Materials: Phenylacetonitrile derivative, Alkyl Halide (e.g., Ethyl Bromide), 50% Aqueous Sodium Hydroxide, Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide), Toluene.
- Procedure:
 - To a round-bottom flask, add the phenylacetonitrile derivative, toluene, and the phasetransfer catalyst.
 - With vigorous stirring, add the 50% aqueous sodium hydroxide solution.



- Add the alkyl halide dropwise, maintaining the reaction temperature (typically room temperature to slightly elevated).
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography or distillation.

While specific yield comparisons for the alkylation of **2,5-Dimethoxyphenylacetonitrile** are not extensively documented in readily available literature, the established protocols for phenylacetonitrile provide a strong starting point for optimization.

Biological Activity of Derivatives

The true value of these nitrile-containing building blocks lies in the biological activities of the molecules synthesized from them. The substituent pattern on the phenyl ring can significantly impact the pharmacological properties of the final compounds.

Derivatives of 2,5-dimethoxyphenyl structures have shown promising activity in various therapeutic areas. For instance, compounds containing the 2,5-dimethoxyphenyl moiety have been investigated as selective serotonin 5-HT2A receptor agonists, which are of interest for the treatment of psychiatric disorders.[6][7] Furthermore, some phenanthrene derivatives with a 2,5-dimethoxy substitution pattern have demonstrated cytotoxic activity against human cancer cell lines.[8]

In a broader context, 2-phenylacrylonitrile derivatives, which can be synthesized from phenylacetonitriles, have been identified as potent tubulin inhibitors with significant anticancer activity.[9] This suggests that the derivatization of **2,5-Dimethoxyphenylacetonitrile** could lead to novel compounds with potential applications in oncology.

Experimental Workflows and Signaling Pathways



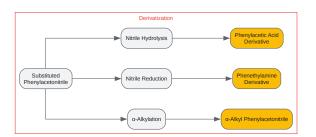




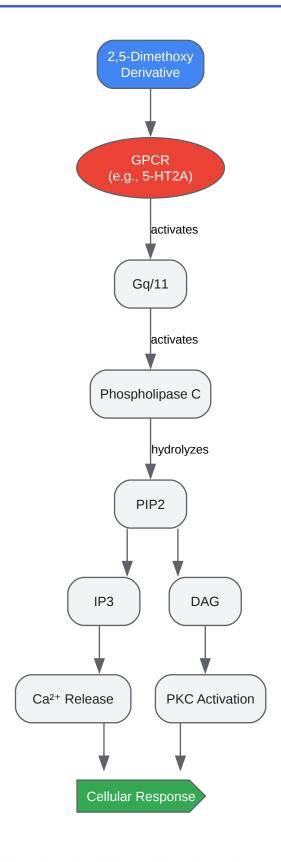
To further illustrate the utility of these compounds, the following diagrams, generated using Graphviz, depict a general experimental workflow for the synthesis and derivatization of phenylacetonitriles, and a simplified representation of a signaling pathway where their derivatives might be active.











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